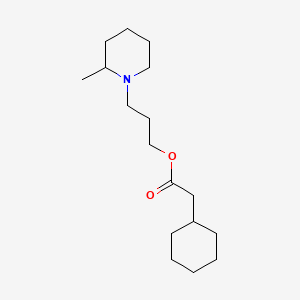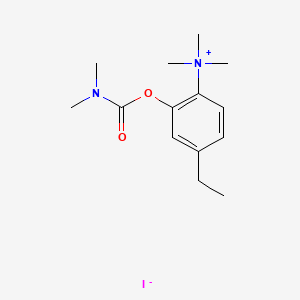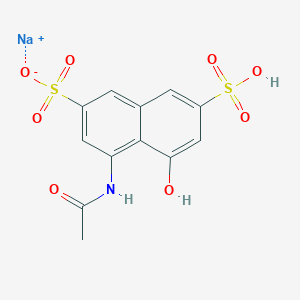
1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt involves several steps. One common method starts with the sulfonation of naphthalene to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated to form 1-nitro-3,6,8-naphthalenetrisulfonic acid, which is subsequently neutralized with ammonia to yield the ammonium salt. The nitro group is then reduced to an amino group, resulting in the formation of 1-amino-8-hydroxy-3,6-naphthalenedisulfonic acid. Finally, the compound is acetylated to produce this compound .
化学反応の分析
1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
科学的研究の応用
1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reagent in proteomics research to study protein interactions and modifications . Additionally, it has applications in the development of pharmaceuticals and as a dye intermediate in the textile industry .
作用機序
The mechanism of action of 1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
類似化合物との比較
1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt is similar to other naphthalene derivatives, such as 8-amino-1-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt . its unique structure and functional groups make it particularly useful in specific applications, such as proteomics research and pharmaceutical development .
特性
分子式 |
C12H10NNaO8S2 |
|---|---|
分子量 |
383.3 g/mol |
IUPAC名 |
sodium;4-acetamido-5-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H11NO8S2.Na/c1-6(14)13-10-4-8(22(16,17)18)2-7-3-9(23(19,20)21)5-11(15)12(7)10;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);/q;+1/p-1 |
InChIキー |
UBWDCFIRJTTXOO-UHFFFAOYSA-M |
正規SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C=C2O)S(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)

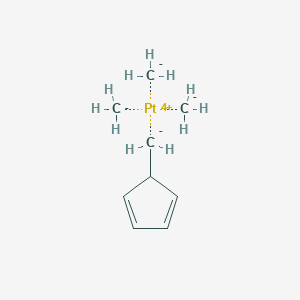
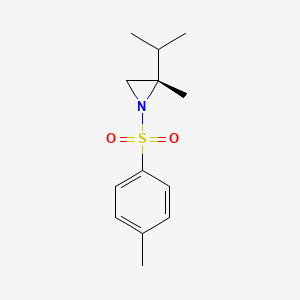

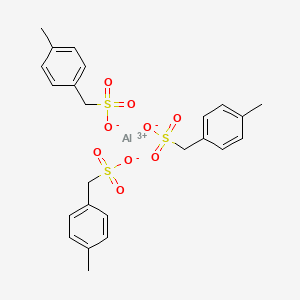
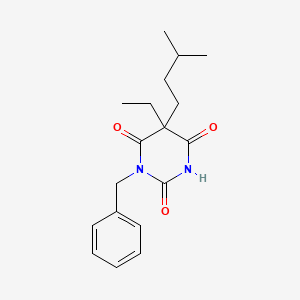
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
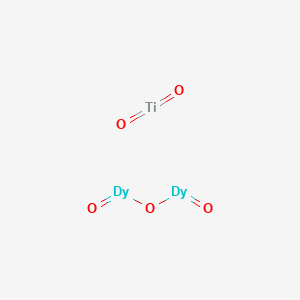
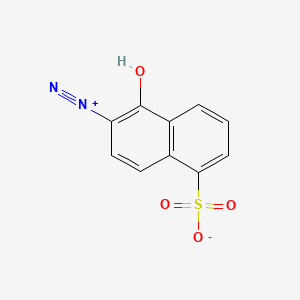
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)
